5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and three carbonyl groups. This compound is part of the diazinane family, known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with diethyl malonate in the presence of a base, followed by cyclization with urea or thiourea .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the cyclopentylidene group.
5-Butyl-5-[(1E)-cycloocten-1-yl]-1,3-diazinane-2,4,6-trione: Another diazinane derivative with different substituents.
Uniqueness
5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3/c1-3-14-11(16)10(9-7-5-6-8-9)12(17)15(4-2)13(14)18/h3-8H2,1-2H3 |
InChI Key |
YOYOLHMNQGVXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C2CCCC2)C(=O)N(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.